

A Technical Guide to the Synthesis and Commercial Availability of L-Histidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	L-Histidine-15N3				
Cat. No.:	B12060411	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of L-Histidine-¹⁵N₃, a stable isotope-labeled amino acid crucial for a variety of research and development applications, particularly in drug metabolism, pharmacokinetics, and protein structural analysis.

Introduction

L-Histidine is an essential amino acid with a unique imidazole side chain that plays a critical role in enzyme catalysis, protein structure, and physiological functions. The incorporation of the stable isotope ¹⁵N at all three nitrogen positions (the alpha-amino group and both nitrogens of the imidazole ring) creates L-Histidine-¹⁵N₃. This isotopic labeling allows for non-radioactive tracing and quantification in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is invaluable in drug development for understanding metabolic pathways and as an internal standard for quantitative bioanalysis.

Synthesis of L-Histidine-¹⁵N₃

The chemical synthesis of L-Histidine-¹⁵N₃ is a multi-step process that requires careful control of stereochemistry to yield the desired L-enantiomer. A common and effective strategy involves the construction of the ¹⁵N-labeled imidazole ring followed by its attachment to a chiral glycine equivalent. The O'Donnell asymmetric amino acid synthesis is a widely referenced method for achieving the desired stereoselectivity.[1][2]

Key Synthetic Steps:

- Preparation of ¹⁵N-labeled Imidazole Precursor: The synthesis typically begins with the
 construction of the imidazole ring incorporating two ¹⁵N atoms. This can be achieved through
 various routes, one of which involves the condensation of a ¹⁵N-labeled amidine or related
 synthon.
- Asymmetric Synthesis of the Amino Acid Backbone: The O'Donnell phase-transfer-catalyzed asymmetric alkylation of a Schiff base of a glycine ester is a key step to introduce the chiral center.[1] In this process, a ¹⁵N-labeled glycine derivative can be used to incorporate the third ¹⁵N atom.
- Coupling and Deprotection: The labeled imidazole precursor is then coupled to the asymmetrically synthesized amino acid backbone. Subsequent deprotection steps yield the final L-Histidine-¹⁵N₃ product.

Experimental Protocols

While a complete, unified experimental protocol for the synthesis of L-Histidine-¹⁵N₃ is not readily available in a single source, the following sections outline the key experimental procedures adapted from related syntheses of isotopically labeled histidines.

1. Synthesis of a ¹⁵N-labeled Imidazole Synthon (Illustrative Example)

The synthesis of a suitable ¹⁵N-labeled imidazole precursor is a critical first step. While various methods exist, a common approach involves building the ring from ¹⁵N-labeled starting materials. For example, the reaction of a ¹⁵N-labeled formamidine with a suitable dicarbonyl compound can be employed.

2. O'Donnell Asymmetric Alkylation for ¹⁵N-labeled Glycine

This step establishes the stereochemistry of the final amino acid.

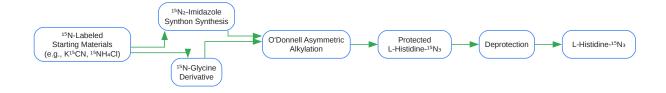
- Step 2a: Formation of the Schiff Base: A ¹⁵N-labeled glycine ester (e.g., glycine-¹⁵N methyl ester) is reacted with benzophenone imine to form the corresponding Schiff base.
- Step 2b: Phase-Transfer Catalyzed Alkylation: The Schiff base is then alkylated with a protected and activated form of the ¹⁵N-labeled imidazolemethyl group (e.g., 1-trityl-4-

(chloromethyl)-imidazole-¹⁵N₂) under phase-transfer conditions using a chiral catalyst (e.g., a cinchonidinium-derived catalyst). This reaction proceeds with high enantioselectivity.

• Step 2c: Hydrolysis and Deprotection: The resulting product is hydrolyzed to remove the Schiff base protecting group, yielding the protected L-Histidine-¹⁵N₃ derivative. Subsequent deprotection of the imidazole and ester groups affords the final product.

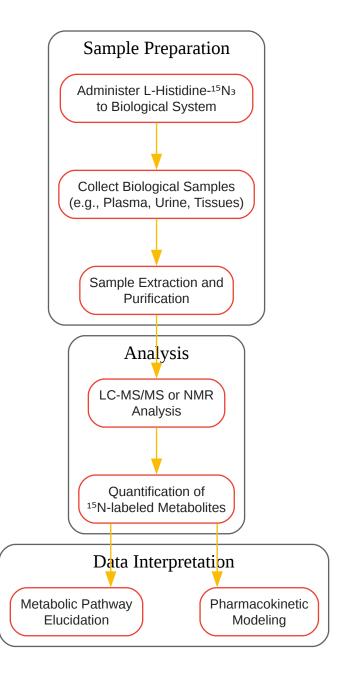
Commercial Availability

L-Histidine-¹⁵N₃ is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. These products are essential for researchers who require high-purity, well-characterized labeled compounds for their studies.


Supplier	Product Name	Purity	Isotopic Enrichment	Available Forms
BOC Sciences	L-Histidine- [d5,¹⁵N₃] hydrochloride monohydrate	98% (CP)	98 atom % ¹⁵ N	Hydrochloride monohydrate[1]
MedchemExpres s	L-Histidine- ¹⁵ N₃	Not specified	Not specified	Free base, Hydrochloride hydrate[2]
Sigma-Aldrich	L-Histidine- ¹⁵ N₃ hydrochloride monohydrate	≥98% (CP)	≥98 atom % ¹⁵ N	Hydrochloride monohydrate[3]
Cambridge Isotope Laboratories, Inc.	L- Histidine·HCl·H ₂ Ο (α- ¹⁵ N, 98%)	98%	98%	Hydrochloride monohydrate (α- ¹⁵ N only)[4]
Clearsynth	L-Histidine-¹5N₃	Not specified	Not specified	Free base[5]

Note: The availability of specific forms and isotopic enrichment levels may vary. It is recommended to contact the suppliers directly for the most current information and for pricing.

Signaling Pathways and Experimental Workflows


The following diagrams illustrate the generalized synthetic pathway for L-Histidine-15N3 and a typical experimental workflow for its use in metabolic studies.

Click to download full resolution via product page

Caption: Generalized synthetic pathway for L-Histidine-15N3.

Click to download full resolution via product page

Caption: Typical workflow for a metabolic study using L-Histidine-15N3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma PMC [pmc.ncbi.nlm.nih.gov]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Commercial Availability of L-Histidine-15N₃]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12060411#synthesis-and-commercial-availability-of-l-histidine-15n3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com